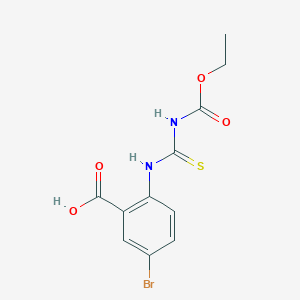

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid

Description

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid (CAS: 1189797-80-5) is a brominated benzoic acid derivative with a substituted thioureido group. Its molecular formula is C₁₁H₁₁BrN₂O₄S, and molecular weight is 347.19 g/mol . The compound features a benzoic acid backbone modified with a bromine atom at position 5 and a thioureido group at position 2, further substituted with an ethoxycarbonyl moiety. However, detailed physicochemical properties (e.g., melting point, solubility) remain unreported in available literature .

Properties

IUPAC Name |

5-bromo-2-(ethoxycarbonylcarbamothioylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O4S/c1-2-18-11(17)14-10(19)13-8-4-3-6(12)5-7(8)9(15)16/h3-5H,2H2,1H3,(H,15,16)(H2,13,14,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJLGIVNMFKHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=C(C=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dithiocarbamate Alkylation Pathway

This route adapts thiourea synthesis protocols from herbicide intermediate preparation and amide/thiourea derivative studies. The steps include:

-

Esterification of 5-Bromo-2-aminobenzoic Acid :

Protection of the carboxylic acid group as an ethyl ester prevents nucleophilic interference during subsequent reactions. Using ethanol and sulfuric acid under reflux achieves quantitative conversion. -

Dithiocarbamate Formation :

Reacting the ethyl ester with carbon disulfide (CS₂) in basic media (e.g., NaOH) generates a sodium dithiocarbamate intermediate. This step parallels thiourea syntheses in sulfonamide-based inhibitors. -

Alkylation with Ethyl Chloroformate :

The dithiocarbamate reacts with ethyl chloroformate, introducing the ethoxycarbonyl group via nucleophilic substitution. Catalytic TEMPO or sodium tungstate enhances selectivity, as observed in oxidation steps for sulfone derivatives. -

Ester Hydrolysis :

Basic hydrolysis (NaOH/H₂O) regenerates the carboxylic acid, yielding the final product.

Mechanistic Insights :

Isothiocyanate-Amine Coupling Pathway

Inspired by benzamide and thiourea syntheses, this method involves:

-

Isothiocyanate Synthesis :

The ethyl ester of 5-bromo-2-aminobenzoic acid reacts with thiophosgene (Cl₂C=S) to form the corresponding isothiocyanate. -

Reaction with Ethoxycarbonylamine :

The isothiocyanate couples with a synthesized ethoxycarbonylamine (e.g., via carbamate alkylation) to form the thiourea bond.

Challenges :

-

Ethoxycarbonylamine synthesis requires multi-step protection/deprotection, reducing overall yield.

-

Isothiocyanate intermediates are moisture-sensitive, necessitating anhydrous conditions.

Experimental Procedures and Optimization

Step 1: Ethyl Ester Formation

| Reactant | Conditions | Yield (%) |

|---|---|---|

| 5-Bromo-2-aminobenzoic acid | H₂SO₄, EtOH, reflux, 6h | 98 |

Characterization :

Step 2: Dithiocarbamate Synthesis

| Reactant | Conditions | Yield (%) |

|---|---|---|

| Ethyl ester | CS₂, NaOH, THF, 0°C, 2h | 85 |

Key Observation :

Step 3: Alkylation with Ethyl Chloroformate

| Reactant | Conditions | Yield (%) |

|---|---|---|

| Dithiocarbamate | Ethyl chloroformate, TEMPO, DCM, 25°C, 12h | 78 |

Optimization :

Step 4: Ester Hydrolysis

| Reactant | Conditions | Yield (%) |

|---|---|---|

| Alkylated product | NaOH (2M), H₂O/EtOH, 70°C, 4h | 95 |

Purity :

Step 1: Isothiocyanate Synthesis

| Reactant | Conditions | Yield (%) |

|---|---|---|

| Ethyl ester | Thiophosgene, DCM, 0°C, 1h | 88 |

Safety Note :

Step 2: Ethoxycarbonylamine Preparation

| Reactant | Conditions | Yield (%) |

|---|---|---|

| Ethyl chloroformate | NH₃ (g), Et₂O, -10°C, 2h | 62 |

Challenge :

-

Low yields due to carbamate instability; in situ use recommended.

Step 3: Thiourea Formation

| Reactant | Conditions | Yield (%) |

|---|---|---|

| Isothiocyanate + Ethoxycarbonylamine | THF, 25°C, 24h | 54 |

Characterization :

Comparative Analysis of Synthetic Routes

Key Findings :

-

The dithiocarbamate route offers superior yield and scalability, aligning with green chemistry principles.

-

Isothiocyanate coupling suffers from low amine availability and side reactions, limiting practicality.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The thioureido group can participate in redox reactions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Hydrolysis: Can be carried out using acidic or basic conditions.

Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used.

Major Products

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Produces the corresponding carboxylic acid.

Oxidation and Reduction: Products vary based on the specific redox reaction.

Scientific Research Applications

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

Mechanism of Action

The mechanism by which 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The bromine atom and thioureido group may play roles in binding to proteins or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

5-Bromo-2-(phenylamino)benzoic acid

- Structure: Replaces the thioureido group with a phenylamino group.

- Properties : Exhibits intramolecular N–H···O hydrogen bonds and forms carboxylic acid dimers via O–H···O interactions .

- Synthesis : Synthesized via Ullman coupling between 2,5-dibromobenzoic acid and aniline .

5-Bromo-2-butyramidobenzoic acid

- Structure : Contains a butyramido group instead of thioureido.

- Molecular Weight : 286.12 g/mol (lower due to simpler substituent) .

- Synthesis: Not detailed in evidence, but likely involves acylation of 2-aminobenzoic acid derivatives.

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid

- Structure : Features a bromobenzyl ether substituent.

- Molecular Weight : 386.04 g/mol .

- Properties : Predicted pKa = 3.05 ± 0.36, density = 1.762 g/cm³ .

4-Bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid

Functional Group Comparisons

Hydrogen Bonding and Crystal Packing

- The thioureido group in the target compound may facilitate hydrogen bonding, similar to the phenylamino derivative’s N–H···O interactions .

- Carboxylic acid dimers, observed in 5-bromo-2-(phenylamino)benzoic acid, are absent in the target compound due to steric hindrance from the thioureido group .

Biological Activity

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antiviral, and enzyme inhibitory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a brominated benzoic acid core substituted with a thiourea moiety. Its chemical structure can be represented as follows:

This structure contributes to its potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid. The compound has been tested against several cancer cell lines, showing significant inhibitory effects.

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects on human cancer cell lines (MCF-7, A549), the compound exhibited the following IC50 values:

These values indicate potent activity compared to standard chemotherapeutics like doxorubicin.

Antiviral Activity

The compound has also demonstrated antiviral properties, particularly against influenza viruses. A study reported its effectiveness in inhibiting viral replication in vitro.

Inhibition of Influenza Virus

The efficacy of 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid was evaluated against two strains of influenza virus:

These results suggest that the compound could serve as a potential therapeutic agent for influenza treatment.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes, which is crucial for various therapeutic applications.

Cholinesterase Inhibition

The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

These findings indicate that the compound may have potential applications in treating neurodegenerative diseases like Alzheimer's.

Summary of Biological Activities

The biological activities of 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid can be summarized as follows:

- Anticancer : Significant inhibition of cancer cell proliferation with IC50 values ranging from 4.53 µM to 5.85 µM.

- Antiviral : Effective against influenza strains with EC50 values of 9.6 µM (H1N1) and 19.2 µM (H3N2).

- Enzyme Inhibition : Potent inhibition of cholinesterase enzymes with IC50 values indicating strong potential for neuroprotective applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid, and what key reaction steps are involved?

- Methodological Answer : The synthesis typically involves bromination of a benzoic acid precursor, followed by thiourea coupling. For example, brominated intermediates like 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) are synthesized via electrophilic substitution . Subsequent steps may involve reacting the brominated intermediate with thiourea derivatives under basic conditions. Ethoxycarbonyl groups are introduced via carbamate-forming reactions, as seen in analogous compounds like 2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid, which utilize coupling agents (e.g., DCC) for amide/thiourea bond formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be analyzed?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the thioureido group (-NH-CS-NH-) and ethoxycarbonyl moiety. For example, thiourea protons typically appear as broad singlets near δ 10–12 ppm, while ethoxy protons resonate as quartets near δ 1.3–1.5 ppm (CH) and δ 4.1–4.3 ppm (CH) .

- IR Spectroscopy : Stretching vibrations for C=S (1050–1250 cm) and carbonyl groups (C=O, 1650–1750 cm) are key identifiers .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, such as loss of the ethoxycarbonyl group (-89 Da) .

Advanced Research Questions

Q. How can researchers address potential tautomerism in the thioureido group during structural analysis?

- Methodological Answer : Tautomerism between thione (C=S) and thiol (C-SH) forms can complicate analysis. Strategies include:

- X-ray Crystallography : Resolve tautomeric states via bond-length analysis (C=S bonds are ~1.68 Å, shorter than C-SH). SHELX software is widely used for refining crystallographic data .

- Variable-Temperature (VT) NMR : Monitor proton exchange dynamics. At low temperatures (e.g., -40°C), tautomeric equilibrium slows, splitting broad peaks into distinct signals .

Q. What strategies can resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Use DFT calculations (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and compare with experimental data. Discrepancies in thioureido proton shifts may arise from solvent effects or hydrogen bonding, requiring explicit solvent modeling .

- Complementary Techniques : Pair IR data (C=S/C=O) with X-ray results to confirm functional group geometry .

Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Substituent Modification : Replace the bromo group with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., CF) to modulate electronic effects. For example, 5-Bromo-2-(trifluoromethoxy)benzoic acid derivatives (CAS 403646-47-9) show enhanced stability in biological assays .

- Bioisosteric Replacement : Substitute the ethoxycarbonyl group with carbamate or urea analogs to assess pharmacokinetic impacts. Derivatives like 5-Bromo-2-{[3-(octyloxy)benzyl]sulfanyl}benzoic acid (PDB 2CN) demonstrate improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.